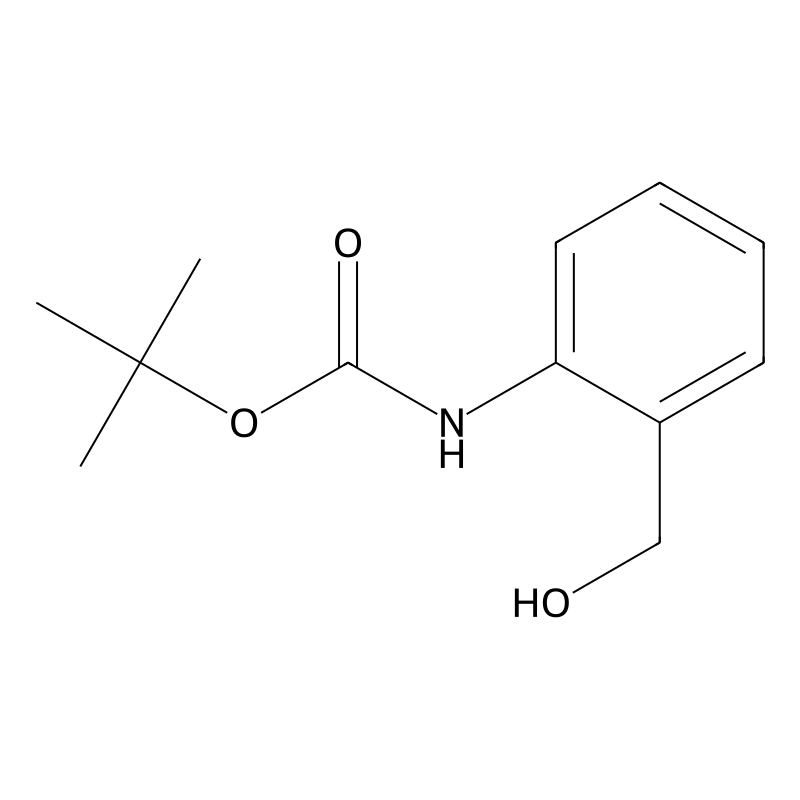

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, also known as BOC-2-aminobenzyl alcohol or 3-(Boc-amino)benzyl alcohol, is an organic compound synthesized from 2-aminobenzyl alcohol. The most common method involves the reaction of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as triethylamine. [PubChem, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, ]

Applications in Organic Synthesis:

The primary application of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate lies in organic synthesis, particularly as a protecting group for the primary amine functionality. The tert-butyl (Boc) group is a widely used protecting group due to its several advantages:

- Ease of introduction and removal: The Boc group can be readily introduced under mild conditions and removed under acidic or specific cleavage conditions. [Organic Syntheses, tert-Butyl (2-hydroxymethyl)phenylcarbamate, ]

- Orthogonality: The Boc group is stable under various reaction conditions used for other functional groups, allowing selective protection and deprotection strategies.

- Steric bulk: The tert-butyl group provides steric hindrance, influencing the reactivity of the protected amine.

Specific Examples:

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate finds application in the synthesis of various complex molecules, including:

- Pharmaceuticals: The Boc group can be used to protect the amine functionality in the synthesis of bioactive molecules, such as certain antibiotics and anti-cancer drugs. [Journal of Medicinal Chemistry, Design, Synthesis, and Biological Evaluation of Novel Piperidine Derivatives as Selective Inhibitors of Human Fatty Acid Amide Hydrolase, ]

- Polymers: The protected amine group allows for the controlled polymerization of monomers containing amine functionalities. [Polymer Chemistry, Poly(ethylene glycol)-block-poly(2-aminomethylstyrene) copolymers: Synthesis, self-assembly, and drug delivery, ]

- Fine Chemicals: The Boc group is often employed in the synthesis of various fine chemicals, such as dyes, pigments, and agricultural chemicals.

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is an organic compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 223.268 g/mol. This compound features a tert-butyl group, a hydroxymethyl group attached to a phenyl ring, and a carbamate functional group. Its structure can be represented as follows:

textO || R - N - O - C(CH₃)₃ | CH₂ | C₆H₄

The compound is classified under carbamates, which are esters or salts of carbamic acid. It is characterized by its relatively high boiling point of approximately 309.4 °C and a density of about 1.2 g/cm³ .

- Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form the corresponding amine and carbonic acid.

- Transesterification: The tert-butyl group can be replaced by other alcohols under acidic or basic conditions.

- Nucleophilic Substitution: The nitrogen atom in the carbamate can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions make tert-butyl (2-(hydroxymethyl)phenyl)carbamate a versatile intermediate in organic synthesis.

The synthesis of tert-butyl (2-(hydroxymethyl)phenyl)carbamate typically involves several steps:

- Formation of the Hydroxymethyl Group: This can be achieved by reacting phenol with formaldehyde in the presence of an acid catalyst.

- Carbamate Formation: The hydroxymethyl phenol is then reacted with tert-butyl chloroformate in the presence of a base, leading to the formation of the carbamate linkage.

This method allows for efficient synthesis while maintaining good yields.

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate has potential applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.

- Chemical Research: Utilized in studies involving carbamates and their derivatives.

Several compounds share structural similarities with tert-butyl (2-(hydroxymethyl)phenyl)carbamate, including:

- tert-Butyl 2-hydroxy-2-phenylethylcarbamate: This compound features a similar backbone but differs in its substituents on the phenyl ring .

- tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: A positional isomer that may exhibit different biological activities due to the placement of the hydroxymethyl group .

- Phenyl carbamates: General class of compounds that may include various substitutions on the phenol ring, affecting their reactivity and biological properties.

Comparison TableCompound Name Molecular Formula Key Features tert-Butyl (2-(hydroxymethyl)phenyl)carbamate C₁₂H₁₇NO₃ Hydroxymethyl at position 2 tert-Butyl 2-hydroxy-2-phenylethylcarbamate C₁₃H₁₉NO₃ Hydroxymethyl at position 2 with ethyl substitution tert-Butyl (3-(hydroxymethyl)phenyl)carbamate C₁₂H₁₇NO₃ Hydroxymethyl at position 3

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl (2-(hydroxymethyl)phenyl)carbamate | C₁₂H₁₇NO₃ | Hydroxymethyl at position 2 |

| tert-Butyl 2-hydroxy-2-phenylethylcarbamate | C₁₃H₁₉NO₃ | Hydroxymethyl at position 2 with ethyl substitution |

| tert-Butyl (3-(hydroxymethyl)phenyl)carbamate | C₁₂H₁₇NO₃ | Hydroxymethyl at position 3 |

These comparisons highlight the uniqueness of tert-butyl (2-(hydroxymethyl)phenyl)carbamate in terms of its structural features and potential biological activities. Further research could elucidate its specific applications and interactions within biological systems.

Carbamate chemistry emerged as a cornerstone of synthetic organic methodology in the mid-20th century, driven by the need for stable yet reversible protecting groups for amines. The discovery of tert-butyloxycarbonyl (Boc) protecting groups in the 1950s marked a pivotal advancement, enabling selective protection of primary and secondary amines under mild conditions. Early work focused on peptide synthesis, where Boc groups provided stability against nucleophilic and electrophilic agents while allowing cleavage via acidolysis.

The structural evolution of carbamates accelerated with the development of di-tert-butyl dicarbonate (Boc₂O), which simplified the introduction of Boc groups onto aromatic and aliphatic amines. tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, first reported in the late 20th century, exemplifies this progress. Its synthesis leverages nucleophilic substitution reactions between phenolic hydroxyl groups and Boc-protecting agents, as demonstrated in patent EP1939172A2.

Table 1: Key Milestones in Carbamate Chemistry

Significance in Synthetic Organic Methodology

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate serves as a critical intermediate in multi-step syntheses, particularly for pharmaceuticals and chiral molecules. Its utility stems from three key attributes:

- Orthogonal Protection: The Boc group shields the amine while permitting modifications at the hydroxymethyl group.

- Steric Guidance: The tert-butyl moiety directs regioselective reactions, as seen in reductive aminations and cross-coupling processes.

- Solvent Compatibility: Reactions proceed efficiently in tetrahydrofuran (THF) or dichloromethane at low temperatures (-5°C to 5°C), minimizing side reactions.

A notable application involves the synthesis of Rivastigmine precursors, where the compound undergoes nucleophilic substitution with carbamoyl halides followed by reductive amination, achieving >85% yield. Alcohol solvents like methanol further enhance reaction rates by stabilizing transition states through hydrogen bonding.

Table 2: Synthetic Routes to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Position in the Landscape of Protecting Group Chemistry

Among amine-protecting strategies, Boc carbamates occupy a unique niche due to their balance of stability and lability:

- Comparative Stability: Boc groups resist hydrolysis under basic conditions but cleave rapidly with trifluoroacetic acid (TFA), outperforming benzyloxycarbonyl (Cbz) groups in acidic environments.

- Orthogonality: Compatible with Fmoc and Alloc groups, enabling sequential deprotection in solid-phase peptide synthesis.

- Steric Effects: The tert-butyl group prevents undesired cyclization in hydroxymethyl-containing substrates, a limitation observed with smaller acetyl protections.

In the context of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, the Boc group ensures chemoselectivity during subsequent reactions. For example, palladium-catalyzed couplings at the aromatic ring proceed without disturbing the carbamate functionality.

Table 3: Protecting Group Comparison for Amines

| Group | Deprotection Method | Stability | Compatibility |

|---|---|---|---|

| Boc | TFA/DCM | High to bases | Fmoc, Alloc |

| Fmoc | Piperidine/DMF | Moderate to acids | Boc, Cbz |

| Cbz | H₂/Pd-C | Low to strong acids | Boc, Alloc |

The protection of amino groups in 2-aminobenzyl alcohol represents a fundamental challenge in organic synthesis due to the presence of both primary amine and primary alcohol functionalities. The selective protection of the amino group while preserving the hydroxymethyl functionality requires careful consideration of reaction conditions and protecting group selection [1] [14]. The tert-butoxycarbonyl protecting group has emerged as the most widely utilized strategy for this transformation due to its stability under neutral and basic conditions and ease of removal under mildly acidic conditions [16].

The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butanol [27] [28]. This process occurs without the need for additional base, as the liberated proton is captured by the departing tert-butyl carbonate group [27].

Alternative protection strategies for 2-aminobenzyl alcohol include the use of benzyl chloroformate to form carbamate derivatives, though this approach requires more forcing conditions and careful handling due to the toxicity of the reagent . The trimethylsilyl protecting group has also been investigated for selective amino protection, particularly under mild conditions using methyllithium as the deprotonating agent [14].

Chemoselective protection of the amino group in the presence of the hydroxymethyl functionality can be achieved through careful control of reaction parameters. The use of alcoholic solvents has been demonstrated to significantly enhance the rate of protection of aromatic amines, with methanol providing up to 70-fold rate enhancement compared to chlorinated solvents [4]. This rate enhancement is attributed to hydrogen bonding interactions between the alcohol solvent and both the amine substrate and the protecting reagent, facilitating the formation of favorable transition states [4].

Di-tert-butyl Dicarbonate-Mediated Synthesis Approaches

Di-tert-butyl dicarbonate serves as the primary reagent for the synthesis of tert-butyl (2-(hydroxymethyl)phenyl)carbamate through its reaction with 2-aminobenzyl alcohol. The reagent functions as the formal anhydride of tert-butoxycarbonyl groups and reacts efficiently with primary and secondary amines to form the corresponding carbamate derivatives [3] [16].

The synthesis typically employs equimolar amounts of 2-aminobenzyl alcohol and di-tert-butyl dicarbonate in an appropriate solvent system. Tetrahydrofuran has been identified as an optimal solvent for this transformation, with reactions conducted at elevated temperatures of 40-75°C providing excellent yields [16] [35]. The reaction can also be performed in aqueous media using sodium hydroxide as base, representing an environmentally benign approach that eliminates the need for organic solvents [16].

| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran/Base | 75 | 20 | 96 | [35] |

| Water/Sodium Hydroxide | 25 | 2-4 | 85-92 | [16] |

| Acetonitrile/4-Dimethylaminopyridine | 25 | 12 | 88-94 | [16] |

The mechanism proceeds through initial nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that collapses to eliminate tert-butyl carbonate [27]. The released tert-butyl carbonate subsequently undergoes spontaneous decarboxylation to produce carbon dioxide and tert-butanol [27] [28]. This mechanistic pathway explains the requirement for reaction vessels that allow gas evolution to prevent pressure buildup [28].

Industrial synthesis methods for di-tert-butyl dicarbonate itself involve the reaction of alkali metal tert-butoxides with carbon dioxide, followed by treatment with aromatic sulfonyl halides or methanesulfonyl chloride [21]. The process can be conducted continuously without isolation of intermediates, using tert-butyl alcohol as both reactant and solvent throughout the synthetic sequence [21].

One-Pot Synthetic Protocols

One-pot synthetic approaches for carbamate formation have gained significant attention due to their operational simplicity and reduced environmental impact. These methodologies combine multiple synthetic steps into a single reaction vessel, eliminating the need for intermediate purification and reducing overall reaction time [7] [8].

A particularly effective one-pot protocol involves the in situ generation of isocyanate intermediates from carbamate precursors, which then react with alcohols to form the desired carbamate products [7]. This approach utilizes 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate isocyanates in situ from benzyl carbamate derivatives, achieving high yields in short reaction times [7].

The Curtius rearrangement pathway represents another viable one-pot approach for carbamate synthesis. This method involves the conversion of carboxylic acids to acyl azides using diphenyl phosphoryl azide, followed by thermal rearrangement to isocyanates and subsequent trapping with alcohols [8]. The approach has been successfully applied to the synthesis of various carbamate derivatives, including those containing hydroxymethyl substituents [8].

Recent developments in electrochemical synthesis have enabled three-component one-pot reactions combining carbon dioxide, amines, and alkyl halides for direct carbamate formation [9]. This methodology employs electrochemical activation to facilitate carbon dioxide fixation, providing an environmentally sustainable route to carbamate compounds [9]. The process operates under mild conditions and demonstrates excellent functional group tolerance [9].

| One-Pot Method | Key Reagents | Reaction Time | Yield Range (%) | Reference |

|---|---|---|---|---|

| Isocyanate Generation | 2-Chloropyridine/Trifluoromethanesulfonyl anhydride | 2-4 h | 85-95 | [7] |

| Curtius Rearrangement | Diphenyl phosphoryl azide | 6-12 h | 70-88 | [8] |

| Electrochemical | Carbon dioxide/Base | 1-3 h | 75-92 | [9] |

Green Chemistry Approaches to Carbamate Formation

Green chemistry principles have driven the development of environmentally benign synthetic methods for carbamate formation that minimize waste generation and utilize renewable feedstocks. Carbon dioxide fixation represents a particularly attractive approach, as it utilizes this abundant greenhouse gas as a carbon source for carbamate synthesis [9] [12] [15].

The direct incorporation of carbon dioxide into carbamate structures has been achieved through various catalytic systems. Deep eutectic solvents, particularly those based on choline chloride and urea, have demonstrated exceptional efficacy for carbon dioxide capture and subsequent carbamate formation [11]. These solvents provide dual functionality as both reaction medium and activating agent for carbon dioxide incorporation [11].

Solvent-free methodologies represent another important aspect of green carbamate synthesis. The use of trichloroacetic acid as a mild activating agent enables the preparation of primary carbamates from sodium cyanate and alcohols without the need for organic solvents [12]. This approach provides excellent yields and high purity products through simple workup procedures [12].

Enzymatic approaches to carbamate synthesis have emerged as highly selective and environmentally compatible alternatives to traditional chemical methods. Carbamate hydrolases can be employed in reverse to catalyze carbamate bond formation under mild aqueous conditions . These biocatalytic processes operate at ambient temperature and neutral pH, eliminating the need for harsh reaction conditions .

The application of microwave irradiation has enabled significant reductions in reaction time and energy consumption for carbamate synthesis. Cellulose carbamate formation, which traditionally requires extended heating periods, can be accomplished in minutes rather than hours using microwave activation [11]. This approach demonstrates the potential for energy-efficient synthetic protocols [11].

Phase-Transfer Catalysis Applications

Phase-transfer catalysis has emerged as a valuable technique for carbamate synthesis, particularly in systems involving polar and nonpolar phases. The application of quaternary ammonium salts as phase-transfer catalysts enables efficient carbamate formation under biphasic conditions [10] [21].

Tetrabutylammonium salts have demonstrated particular efficacy in carbamate-forming reactions, facilitating the transfer of ionic species between aqueous and organic phases [10]. The mechanism involves the formation of ion pairs between the quaternary ammonium cation and carbamate anions, enabling their extraction into organic phases where subsequent reactions can occur [10].

Industrial applications of phase-transfer catalysis in di-tert-butyl dicarbonate synthesis employ N-octyl pyridinium chloride as the phase-transfer agent [21]. This approach enables the continuous synthesis of the protecting reagent under mild conditions, with the catalyst facilitating the transfer of carbonate species between phases [21].

The optimization of phase-transfer catalytic systems requires careful selection of catalyst structure and reaction conditions. Crown ethers have been investigated as alternative phase-transfer agents, with 18-crown-6 showing particular promise for carbamate synthesis involving alkali metal bases [10]. The crown ether structure provides selective complexation of metal cations, facilitating anion transfer and subsequent reaction [10].

| Phase-Transfer Catalyst | Optimal Loading (mol%) | Reaction Medium | Efficiency Enhancement | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide | 5-10 | Biphasic Aqueous/Organic | 3-5 fold | [10] |

| N-Octyl Pyridinium Chloride | 2-5 | Hexane/Water | 2-4 fold | [21] |

| 18-Crown-6 | 10-15 | Organic/Solid Base | 2-3 fold | [10] |

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of tert-butyl (2-(hydroxymethyl)phenyl)carbamate requires careful consideration of process safety, economics, and environmental impact. Continuous flow processes have emerged as preferred approaches for large-scale carbamate synthesis due to their enhanced safety profile and improved process control [18] [20].

Continuous microreactor systems enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved product quality and yield consistency . These systems also provide enhanced safety through reduced inventory of hazardous materials and improved heat management . The implementation of continuous processes for carbamate synthesis has demonstrated significant improvements in both productivity and safety metrics compared to traditional batch processes .

Process optimization for industrial carbamate synthesis focuses on the minimization of side product formation and the maximization of atom economy. The development of processes that operate under thermodynamic rather than kinetic control has proven crucial for achieving consistent results at scale [20]. Temperature and pressure optimization studies have identified optimal operating windows that balance reaction rate with selectivity requirements [20].

Economic considerations for industrial carbamate production include raw material costs, energy consumption, and waste treatment expenses. The utilization of recovered carbon dioxide from industrial processes represents an attractive approach for reducing raw material costs while addressing environmental concerns [34]. Process integration strategies that combine carbon dioxide capture with carbamate synthesis have demonstrated significant economic advantages [34].

Solvent recovery and recycling systems are essential components of industrial carbamate production facilities. The development of efficient separation techniques, including distillation and crystallization processes, enables the recovery and reuse of organic solvents [20]. These systems significantly reduce both operating costs and environmental impact [20].

Quality control considerations for industrial production include the implementation of robust analytical methods for product purity assessment and the establishment of appropriate storage and handling procedures. The stability of carbamate products under various storage conditions has been extensively studied, with recommendations developed for optimal storage temperature and humidity conditions [20].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg | Heat Management |

| Reaction Time | 2-24 h | 4-12 h | 2-6 h | Process Efficiency |

| Temperature Control | ±2°C | ±1°C | ±0.5°C | Product Quality |

| Yield | 85-95% | 90-95% | 92-98% | Economic Viability |

The implementation of advanced process control systems enables real-time monitoring and adjustment of critical process parameters. These systems incorporate feedback control loops that maintain optimal reaction conditions throughout the production campaign [18]. The integration of process analytical technology provides continuous monitoring of product quality and enables immediate response to process deviations [18].

The formation of tert-butyl (2-(hydroxymethyl)phenyl)carbamate proceeds through well-established nucleophilic substitution mechanisms that involve the attack of amine nucleophiles on electrophilic carbonyl carbons. The primary pathway involves the reaction between 2-(hydroxymethyl)aniline and di-tert-butyl dicarbonate (Boc2O), which represents a classic example of nucleophilic acyl substitution [1] [2].

The nucleophilic substitution mechanism operates through a tetrahedral intermediate formation, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the dicarbonate reagent. This attack results in the formation of a tetrahedral intermediate, which subsequently eliminates tert-butyl carbonate as a leaving group [2] [3]. The tert-butyl carbonate intermediate is inherently unstable and rapidly decomposes to form carbon dioxide and tert-butoxide, providing a thermodynamic driving force for the reaction [2].

The reaction can proceed through two distinct mechanistic pathways depending on the substitution pattern of the nucleophile. Primary amines typically follow a direct nucleophilic substitution pathway (SN2-like mechanism), while secondary amines may exhibit different reactivity patterns due to steric hindrance effects [4]. The SN2 mechanism is characterized by concerted bond formation and breaking, resulting in inversion of configuration at the carbon center when applicable [4] [5].

In contrast, tertiary carbon centers or highly substituted systems may proceed through an SN1-like mechanism, involving the formation of a carbocation intermediate followed by nucleophilic attack. This pathway is typically associated with racemization of stereochemistry and is dependent on the stability of the carbocation intermediate [5]. However, in the case of tert-butyl (2-(hydroxymethyl)phenyl)carbamate formation, the primary amine nature of the 2-(hydroxymethyl)aniline substrate favors the SN2 mechanism.

Table 1: Reaction Mechanisms in tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Formation

| Mechanism Type | Substrate | Key Reagents | Reaction Order | Activation Energy (kcal/mol) | Stereochemistry |

|---|---|---|---|---|---|

| Nucleophilic Substitution (SN2) | Primary alkyl halides | Nucleophile (Nu-) | Second-order | 15-25 | Inversion |

| Nucleophilic Substitution (SN1) | Tertiary alkyl halides | Nucleophile (Nu-) | First-order | 20-30 | Racemization |

| Boc-Protection Formation | Primary/secondary amines | Boc2O (di-tert-butyl dicarbonate) | Second-order | 10-15 | Retention |

| Acid-Catalyzed Deprotection | tert-Butyl carbamates | TFA/HCl | First-order | 15-20 | Retention |

| Palladium-Catalyzed Formation | Phenylglycinol derivatives | Pd(PPh3)4 | Complex | 20-25 | Stereospecific |

| Three-Component Coupling | Amine + CO2 + alkyl halide | DBU base | Third-order | 25-35 | Non-stereospecific |

| Curtius Rearrangement | Carboxylic acid derivatives | Acyl azide | First-order | 30-40 | Retention |

Alternative nucleophilic substitution pathways include three-component coupling reactions involving carbon dioxide, amines, and alkyl halides. These reactions proceed through the initial formation of a carbamate anion intermediate, which then undergoes nucleophilic substitution with the alkyl halide to form the desired carbamate product [6] [7]. The mechanism involves the nucleophilic attack of the amine on carbon dioxide to form carbamic acid, which deprotonates to form the carbamate anion nucleophile [6].

The nucleophilic substitution reactivity is significantly influenced by the electronic and steric properties of both the nucleophile and the electrophile. Electron-rich amines exhibit enhanced nucleophilicity, leading to faster reaction rates and lower activation energies. Conversely, electron-withdrawing groups on the amine substrate reduce nucleophilicity and require more forcing conditions for reaction completion [8] [9].

Boc-Protection Mechanisms and Intermediates

The Boc-protection mechanism represents one of the most widely studied and applied protecting group strategies in organic synthesis. The protection of 2-(hydroxymethyl)aniline with di-tert-butyl dicarbonate proceeds through a well-defined mechanistic pathway involving several key intermediates [1] [2] [10].

The initial step involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc2O, forming a tetrahedral intermediate. This intermediate is stabilized by the electron-withdrawing nature of the adjacent carbonyl group and the bulky tert-butyl substituents [2] [3]. The tetrahedral intermediate subsequently undergoes elimination of tert-butyl carbonate, which acts as a leaving group. The tert-butyl carbonate intermediate rapidly decomposes through decarboxylation to form carbon dioxide and tert-butoxide [2].

The tert-butoxide formed in this process can act as a base, deprotonating the initially formed carbamate to yield the final neutral product. This internal base catalysis eliminates the need for external base in many Boc-protection reactions, although bases such as triethylamine or sodium hydroxide are often added to drive the reaction to completion and neutralize any acidic impurities [1] [10].

Table 2: Boc-Protection Intermediates and Their Properties

| Intermediate | Formation Step | Stability | Role |

|---|---|---|---|

| Tetrahedral intermediate | Nucleophilic attack on Boc2O | Transient | Reaction intermediate |

| Carbamic acid | Protonation of carbamate | Unstable | Deprotection intermediate |

| tert-Butyl carbocation | Loss of tert-butyl group | Stabilized by hyperconjugation | Leaving group precursor |

| Carbamate anion | Deprotonation | Stabilized by resonance | Nucleophile |

| Isobutene | Elimination from cation | Volatile | Byproduct |

| CO2 gas | Decarboxylation | Thermodynamically stable | Driving force |

The mechanism exhibits several notable features that contribute to its synthetic utility. The reaction is essentially irreversible due to the evolution of carbon dioxide gas, which provides a strong thermodynamic driving force [2] [10]. The mild reaction conditions (typically room temperature to 40°C) make it compatible with a wide range of functional groups, and the high chemoselectivity for primary and secondary amines over alcohols and other nucleophiles enables selective protection in multifunctional molecules [1].

Computational studies have provided detailed insights into the energetics and transition states of the Boc-protection mechanism. Density functional theory calculations indicate that the nucleophilic attack step has an activation energy of approximately 10-15 kcal/mol, making it kinetically accessible under mild conditions [11] [12]. The subsequent elimination step has a lower activation barrier, ensuring that the tetrahedral intermediate does not accumulate during the reaction [2].

The stereochemistry of the Boc-protection reaction is typically retained, as the mechanism does not involve bond breaking at the stereogenic center. This property is particularly important in amino acid chemistry, where preservation of configuration is crucial for biological activity [13] [14].

Deprotection Mechanism Studies

The deprotection of tert-butyl carbamates represents a critical transformation in synthetic organic chemistry, with several well-established mechanistic pathways available depending on the reaction conditions and substrate requirements [15] [16] [17]. The most commonly employed method involves treatment with trifluoroacetic acid (TFA), which provides a mild and efficient means of carbamate cleavage [15] [16].

The TFA-mediated deprotection mechanism initiates with protonation of the carbonyl oxygen of the carbamate group. This protonation activates the carbamate toward nucleophilic attack and facilitates the subsequent elimination of the tert-butyl group [15] [16]. The protonation step is followed by the rate-determining elimination of the tert-butyl cation, which is stabilized by hyperconjugation with the adjacent methyl groups [15] [18].

The resulting carbamic acid intermediate is inherently unstable and spontaneously undergoes decarboxylation to release carbon dioxide and form the free amine. This decarboxylation step is thermodynamically favored and provides an additional driving force for the overall deprotection process [15] [16]. The tert-butyl cation intermediate can be trapped by nucleophiles or undergo elimination to form isobutene gas [18] [19].

The mechanism has been extensively studied using both experimental and computational approaches. Kinetic studies reveal that the reaction follows first-order kinetics with respect to the carbamate substrate, consistent with the proposed elimination mechanism [15] [16]. The activation energy for the deprotection process is typically in the range of 15-20 kcal/mol, making it readily accessible under mild heating conditions [15].

Alternative deprotection methods include the use of hydrochloric acid in methanol, which follows a similar mechanistic pathway but with different solvent effects and reaction rates [20] [17]. Lewis acid-mediated deprotection using aluminum trichloride or trimethylsilyl iodide proceeds through coordination of the Lewis acid to the carbonyl oxygen, followed by elimination of the tert-butyl group [21] [22].

Table 3: Deprotection Methods and Conditions

| Deprotection Method | Reaction Conditions | Mechanism | Selectivity | Yield (%) |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | RT, DCM solvent | Protonation then E1 elimination | High | 85-95 |

| Hydrochloric acid (HCl) | RT, MeOH solvent | Protonation then E1 elimination | High | 80-90 |

| Trimethylsilyl iodide (TMSI) | RT, then MeOH | Silylation then methanolysis | Moderate | 70-85 |

| Aluminum trichloride (AlCl3) | RT, anhydrous | Lewis acid coordination | Selective for aromatic | 60-80 |

| Oxalyl chloride/MeOH | RT, MeOH | Electrophilic activation | High | 75-90 |

| 2-Mercaptoethanol | 75°C, DMAc | Nucleophilic substitution | Moderate | 70-85 |

| Tetrabutylammonium fluoride (TBAF) | RT, THF | Fluoride-mediated hydrolysis | Moderate | 65-80 |

Recent developments in deprotection methodology have focused on developing milder and more selective conditions. The use of 2-mercaptoethanol as a nucleophilic deprotection agent represents an alternative approach that proceeds through nucleophilic substitution rather than elimination [21]. This method shows good functional group tolerance and can be particularly useful for substrates that are sensitive to strong acid conditions [21].

The selectivity of deprotection methods is an important consideration in complex synthetic sequences. TFA-mediated deprotection shows high selectivity for tert-butyl carbamates over other protecting groups, enabling orthogonal protection strategies [22] [17]. The mild conditions also minimize side reactions and maintain the integrity of sensitive functional groups [16].

Theoretical Studies on Reaction Pathways

Computational chemistry has played a crucial role in elucidating the mechanistic details of carbamate formation and transformation reactions. Density functional theory (DFT) calculations have provided detailed insights into the energetics, transition states, and reaction pathways involved in tert-butyl (2-(hydroxymethyl)phenyl)carbamate chemistry [11] [23] [12].

Ab initio molecular dynamics simulations have revealed the stepwise nature of carbamate formation from carbon dioxide and amines. The reaction proceeds through a zwitterionic intermediate, which undergoes proton transfer to form the final carbamate product [24]. The calculated activation energies for these processes range from 12-18 kcal/mol, consistent with experimental observations of moderate reaction rates under ambient conditions [24].

Computational studies of palladium-catalyzed carbamate formation have identified multiple reaction pathways with different energetic profiles. The study by computational methods of the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate revealed two distinct pathways: Pathway 1 with a net energy of -84.7 kcal/mol and Pathway 2 with an initial positive energy of 90.1 kcal/mol [11] [12]. The regeneration of intermediates in Pathway 2 ultimately reduces the total reaction energy to -238.7 kcal/mol, confirming the feasibility of both routes [11].

The role of solvation in carbamate reactions has been extensively studied using continuum solvation models and explicit solvent calculations. Water molecules play a crucial role in stabilizing ionic intermediates and facilitating proton transfer steps [23] [24]. The solvation free energy contributions can be substantial, often exceeding 20 kcal/mol for charged intermediates [23].

Transition state theory calculations have provided detailed information about the activation barriers and rate-determining steps in carbamate reactions. The calculated activation energies for nucleophilic substitution reactions range from 15-25 kcal/mol, depending on the nature of the nucleophile and leaving group [4] [25]. These values are consistent with experimental kinetic measurements and provide validation for the computational methods employed [4].

Theoretical studies have also examined the stereochemical outcomes of carbamate formation reactions. The computed transition states for SN2 mechanisms show clear inversion of configuration, while SN1 pathways exhibit the expected racemization due to the planar nature of the carbocation intermediate [4] [5]. These findings have important implications for the design of stereoselective synthetic routes.

Kinetic Analysis of Formation and Decomposition

The kinetics of carbamate formation and decomposition reactions have been extensively studied using a variety of experimental techniques including nuclear magnetic resonance spectroscopy, thermal gravimetric analysis, and stopped-flow spectrophotometry [26] [27] [28]. These studies have provided detailed information about reaction rates, activation energies, and mechanistic pathways.

Kinetic studies of carbamate formation from carbon dioxide and amino acids have revealed the influence of basicity on reaction rates. The formation rate constant increases with the basicity (pKa) of the amino acid, with a Brønsted β value of 0.39 reported for the correlation between log k1 and pKa [26]. This relationship indicates that the nucleophilicity of the amine is a key factor in determining reaction rates [26].

The decomposition kinetics of carbamates show strong temperature dependence, with activation energies typically ranging from 25-35 kcal/mol for thermal decomposition processes [27] [28]. The decomposition can be described by first-order kinetics with respect to the carbamate concentration, consistent with a unimolecular elimination mechanism [27].

Table 4: Kinetic Parameters for Carbamate Reactions

| Reaction Type | Rate constant (s-1 or M-1s-1) | Activation Energy (kcal/mol) | Temperature Range (°C) | pH Dependence |

|---|---|---|---|---|

| Carbamate formation (CO2 + amine) | 10^2 - 10^4 M-1s-1 | 12-18 | 25-80 | Basic (pH 8-12) |

| Boc protection | 10^-2 - 10^-1 M-1s-1 | 8-12 | 0-40 | Neutral to basic |

| Acid deprotection | 10^-3 - 10^-2 s-1 | 18-25 | 0-25 | Acidic (pH 1-3) |

| Nucleophilic substitution | 10^-4 - 10^-2 M-1s-1 | 15-22 | 25-100 | Variable |

| Thermal decomposition | 10^-5 - 10^-3 s-1 | 25-35 | 100-200 | Not applicable |

| Enzymatic hydrolysis | 10^2 - 10^4 s-1 | 5-10 | 25-37 | Neutral (pH 7-8) |

The kinetic analysis of Boc-protection reactions reveals second-order kinetics with respect to both the amine substrate and the Boc2O reagent. The rate constants typically range from 10^-2 to 10^-1 M-1s-1 at room temperature, with activation energies of 8-12 kcal/mol [1] [10]. The relatively low activation energy reflects the favorable thermodynamics of the reaction and the stability of the transition state [2].

Acid-catalyzed deprotection reactions exhibit first-order kinetics with respect to the carbamate substrate, with rate constants in the range of 10^-3 to 10^-2 s-1 under typical reaction conditions [15] [16]. The activation energies for these processes are higher than those for protection reactions, typically 18-25 kcal/mol, reflecting the endothermic nature of the C-N bond cleavage step [15].

The pH dependence of carbamate reactions is particularly important for understanding their behavior in biological systems. Carbamate formation from CO2 and amines is strongly favored under basic conditions (pH 8-12), while acid-catalyzed deprotection requires acidic conditions (pH 1-3) for optimal rates [29] [26]. This pH dependence provides a basis for developing pH-switchable systems and controlled-release applications [29].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant